molecular formula C9H16O3 B12545269 5-Formyloctanoic acid CAS No. 143554-30-7

5-Formyloctanoic acid

Cat. No.: B12545269
CAS No.: 143554-30-7
M. Wt: 172.22 g/mol
InChI Key: IALITVYFSQTTML-UHFFFAOYSA-N
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Description

5-Formyloctanoic acid (C₉H₁₆O₃) is an aliphatic carboxylic acid featuring an eight-carbon chain with a formyl (-CHO) group at the fifth position and a terminal carboxylic acid (-COOH) group. This article compares 5-formyloctanoic acid with three structurally related compounds from the evidence: 5-Formylfuran-3-carboxylic acid, 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid, and 2-Chloro-5-formylbenzoic acid (Figure 1).

Properties

CAS No.

143554-30-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-formyloctanoic acid

InChI

InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12)

InChI Key

IALITVYFSQTTML-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Formyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the formyl group.

Industrial Production Methods

In industrial settings, 5-Formyloctanoic acid can be produced through the catalytic oxidation of 5-hydroxyoctanoic acid. This process often employs catalysts such as palladium or platinum supported on carbon, which facilitate the oxidation reaction under milder conditions and with higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Formyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and catalytic systems involving palladium or platinum.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 5-Carboxyoctanoic acid.

    Reduction: 5-Hydroxyoctanoic acid.

    Substitution: Various substituted octanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyloctanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the metabolism of fatty acids and their derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Formyloctanoic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • 5-Formyloctanoic acid (hypothetical): Aliphatic chain with formyl and carboxylic acid groups. Likely exhibits flexibility and solubility in nonpolar solvents due to its hydrocarbon backbone.
  • 5-Formylfuran-3-carboxylic acid (CAS 603999-19-5): Aromatic furan ring with formyl and carboxylic acid substituents. The conjugated system enhances stability but reduces solubility in aliphatic solvents .
  • 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1): Bicyclic aromatic structure with formyl, hydroxyl, and carboxylic acid groups.
  • 2-Chloro-5-formylbenzoic acid : Benzene ring with electron-withdrawing chloro and formyl groups, altering acidity and reactivity compared to purely aliphatic analogs .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-Formyloctanoic acid* N/A C₉H₁₆O₃ 172.22 Aliphatic, flexible, medium-chain
5-Formylfuran-3-carboxylic acid 603999-19-5 C₆H₄O₄ 140.09 Aromatic, conjugated system
5-(2-Formylphenyl)-2-hydroxyisonicotinic acid 1261922-75-1 C₁₃H₉NO₄ 267.22 Bicyclic, polar functional groups
2-Chloro-5-formylbenzoic acid N/A C₈H₅ClO₃ 184.58 Electron-withdrawing substituents

*Hypothetical data due to absence in provided evidence.

Q & A

Q. How can researchers identify reliable sources for 5-Formyloctanoic acid’s physicochemical properties?

  • Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like PubChem or Reaxys. Avoid non-refereed platforms (e.g., ). Use Google Scholar to track citation frequency and validate data across multiple sources. Cross-reference SDS documents from reputable suppliers (e.g., Sigma-Aldrich) for safety parameters .

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